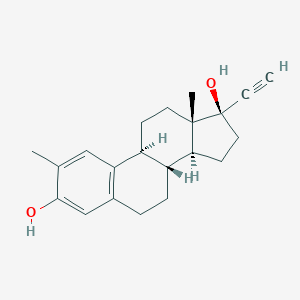

2-Methyl-ethinylestradiol

Übersicht

Beschreibung

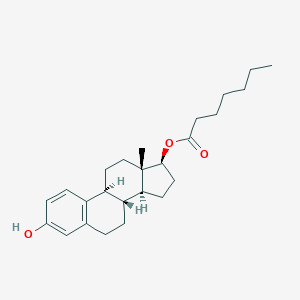

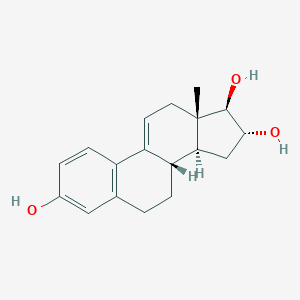

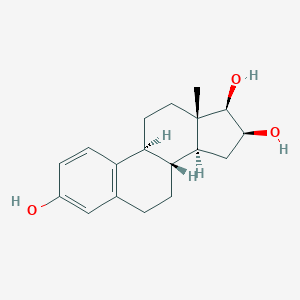

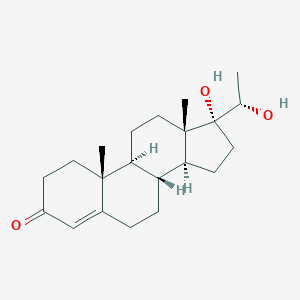

2-Methyl-ethinylestradiol is a derivative of ethinylestradiol, which is a synthetic steroid used in combination with progestogen as an oral contraceptive . Ethinylestradiol is a 3-hydroxy steroid that is estradiol substituted by an ethynyl group at position 17 . It is a xenoestrogen synthesized from estradiol and has been shown to exhibit high estrogenic potency on oral administration . It was first synthesized in 1938 by Hans Herloff Inhoffen and Walter Hohlweg at Schering .

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Analyse und Stabilitätsindizierende Methoden

Ethinylestradiol (EE2) ist ein halbsynthetisches Östrogen, das von Estradiol abgeleitet ist. Es wird häufig als Kontrazeptivum und zur Kontrolle von Menopausensymptomen verwendet . Forscher haben sich auf die Optimierung von Extraktionsverfahren für EE2, Levonorgestrel und ihre Verunreinigungen konzentriert, um stabilitätsindizierende chromatographische Methoden zu entwickeln. Ein Mischungsexperimentsdesign mit Acetonitril, Methanol und Wasser wurde verwendet, um die Rückgewinnungswerte für diese Verbindungen zu verbessern. Die optimierte Extraktionsmischung verbesserte die Rückgewinnung sowohl bekannter als auch unbekannter Verunreinigungen signifikant und ist somit wertvoll für die Probenvorbereitung in analytischen Verfahren .

Umweltüberwachung und endokrine Disruption

EE2 gilt als ein aufstrebender Schadstoff mit hohem endokrinen Disruptionspotenzial. Forscher haben Methoden und Materialien entwickelt, um EE2 in der Umwelt zu überwachen und seine Auswirkungen zu minimieren. Diese Bemühungen zielen darauf ab, den EE2-Gehalt durch verschiedene Methoden zu reduzieren, darunter chemische, biologische, adsorptive und Ionenaustauschverfahren .

Molekulargeprägte Polymere (MIPs) zur EE2-Detektion

MIPs sind synthetische Materialien mit selektiven Bindungsstellen für bestimmte Moleküle. Forscher haben MIPs speziell für die EE2-Detektion synthetisiert und charakterisiert. Diese Polymere können in Sensoren, Festphasenextraktion und Umweltüberwachung verwendet werden, um EE2 selektiv zu erfassen und zu quantifizieren .

Wasseraufbereitung und Entfernung von EE2

Die effiziente Entfernung von EE2 aus Wasserquellen ist entscheidend, um seine Auswirkungen auf aquatische Ökosysteme zu minimieren. Forscher haben verschiedene Methoden untersucht, wie z. B. fortschrittliche Oxidationsverfahren, Adsorption an Aktivkohle und Membranfiltration, um eine Entfernungseffizienz von bis zu 100 % zu erreichen. Diese Ansätze spielen eine wichtige Rolle bei der Wasseraufbereitung und dem Umweltschutz .

Pharmakokinetik und Arzneimittelwechselwirkungen

Die Pharmakokinetik, der Metabolismus und die Wechselwirkungen von EE2 mit anderen Arzneimitteln sind wichtige Forschungsgebiete. Forscher untersuchen die Absorption, Verteilung, den Metabolismus und die Ausscheidung im menschlichen Körper. Das Verständnis der Wechselwirkungen von EE2 mit anderen Medikamenten trägt dazu bei, die Kontrazeptivformulierungen zu optimieren und unerwünschte Wirkungen zu minimieren .

Endokrine Disruptor-Screening und Risikobewertung

Die endokrinen Disruptionseffekte von EE2 geben Anlass zu Besorgnis über seine Auswirkungen auf die menschliche Gesundheit und die Tierwelt. Forscher führen Risikobewertungen durch, um das potenzielle Schadensrisiko zu beurteilen. Diese Bewertungen beinhalten die Untersuchung der Auswirkungen von EE2 auf die reproduktive Gesundheit, Entwicklungsprozesse und den Hormonhaushalt bei exponierten Organismen .

Zukünftige Richtungen

Relevant Papers

Wirkmechanismus

Target of Action

2-Methyl-ethinylestradiol is a derivative of ethinylestradiol, a synthetic estrogen . The primary targets of ethinylestradiol are estrogen receptors, which are found in various tissues including the breast, uterus, ovaries, skin, prostate, bone, fat, and brain . The interaction with these receptors plays a crucial role in numerous biological processes.

Mode of Action

Ethinylestradiol works by binding to and activating estrogen receptors, which leads to a decrease in luteinizing hormone . This results in decreased endometrial vascularization and a decrease in gonadotrophic hormone, which prevents ovulation . As a derivative, this compound is expected to have a similar mode of action.

Biochemical Pathways

The biochemical pathways affected by ethinylestradiol involve the metabolism of the compound. Ethinylestradiol can be glucuronidated by various enzymes, including UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7 . It is also sulfated by SULT1A1, SULT1A3, and SULT1E1, and can be hydroxylated at various positions by CYP3A4, CYP3A5, CYP2C8, CYP2C9, and CYP1A2 .

Pharmacokinetics

The pharmacokinetics of ethinylestradiol reveal that it has a long duration of action as it is taken once daily . A 30µg oral dose of ethinylestradiol reaches a Cmax of 74.1±35.6pg/mL, with a Tmax of 1.5±0.5h, and an AUC of 487.4±166.6pg*h/mL . The apparent volume of distribution of a 30µg oral dose is 625.3±228.7L . The pharmacokinetics of this compound are expected to be similar.

Result of Action

The result of the action of ethinylestradiol is primarily the prevention of ovulation, making it an effective component of contraceptive pills . It can also be used to treat absence of menstruation, symptoms during menstruation, and acne . The effects of this compound are expected to be similar.

Action Environment

The action of this compound, like ethinylestradiol, can be influenced by environmental factors. For instance, ethinylestradiol is introduced into surface and groundwater, originating from (treated) wastewater, manure, or sludge . Adverse effects on biota have been reported when they are exposed to this substance in the environment . Therefore, appropriate treatment methods could help to control the emissions of ethinylestradiol .

Biochemische Analyse

Biochemical Properties

2-Methyl-ethinylestradiol interacts with various enzymes, proteins, and other biomolecules. It is primarily metabolized in the liver, mainly by the enzyme CYP3A4 . The metabolites include 2-hydroxy-ethinylestradiol and others . These interactions play a crucial role in the compound’s biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by activating estrogenic signaling pathways . It can cause alterations in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an agonist of the estrogen receptors, the biological target of estrogens like estradiol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It exhibits stability, but also undergoes degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP3A4 and cofactors during its metabolism . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It binds to albumin and is not bound to sex hormone-binding globulin (SHBG) . Its localization or accumulation can be influenced by these interactions .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-2,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-4-21(23)10-8-18-16-6-5-14-12-19(22)13(2)11-17(14)15(16)7-9-20(18,21)3/h1,11-12,15-16,18,22-23H,5-10H2,2-3H3/t15-,16+,18-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPDNXSOEMFRPX-OKSLILNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC3C2CCC4(C3CCC4(C#C)O)C)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186115 | |

| Record name | 2-Methyl-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3240-39-9 | |

| Record name | 2-Methyl-ethinylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-ETHINYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD0T6YEK7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

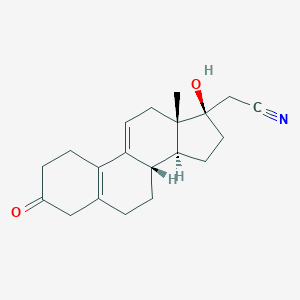

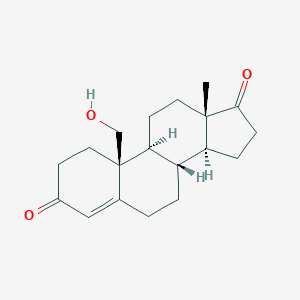

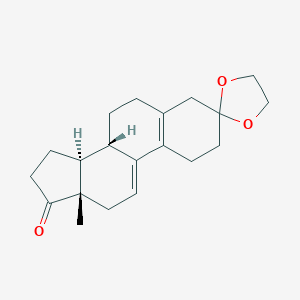

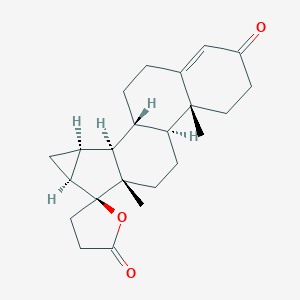

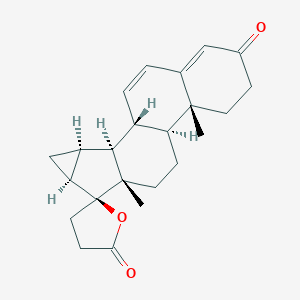

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

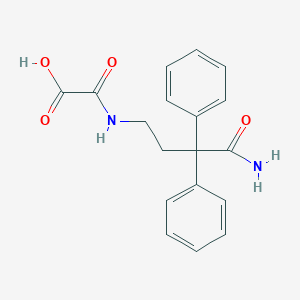

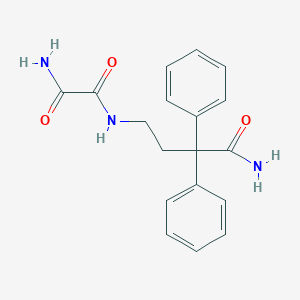

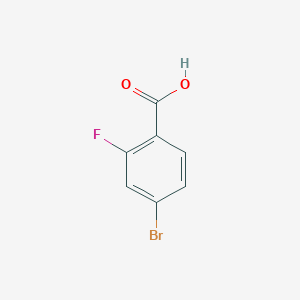

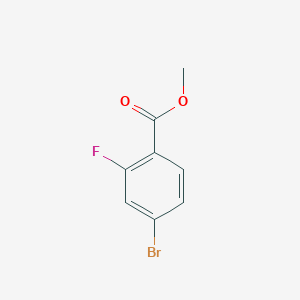

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B195114.png)